

"validation of 1,2,2-Trimethylpiperazine dihydrochloride as a CNS drug scaffold"

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Compound of Interest

Compound Name: 1,2,2-Trimethylpiperazine
dihydrochloride

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The Piperazine Scaffold: A Comparative Guide for CNS Drug Development

While specific experimental data for **1,2,2-Trimethylpiperazine dihydrochloride** is not readily available in the current scientific literature, the broader piperazine scaffold is a well-established and privileged structure in the development of drugs targeting the Central Nervous System (CNS). This guide provides a comparative analysis of the piperazine scaffold, drawing upon data from various derivatives to validate its potential as a CNS drug backbone. It is intended for researchers, scientists, and drug development professionals seeking to understand the key attributes and experimental validation of piperazine-based compounds for neurological and psychiatric disorders.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it highly attractive for CNS drug design.^[1] Its ability to be readily functionalized at both nitrogen atoms allows for the precise tuning of physicochemical and pharmacological properties, which is crucial for achieving optimal brain penetration and target engagement.^{[1][2]}

Physicochemical Properties for CNS Drug Scaffolds

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their ability to cross the blood-brain barrier (BBB) and exert their effects within the

brain. The following table summarizes these key parameters, providing a benchmark against which new scaffolds like **1,2,2-Trimethylpiperazine dihydrochloride** and its derivatives can be evaluated.

Property	Desirable Range for CNS Drugs	Rationale
Molecular Weight (MW)	< 450 Da	Smaller molecules generally exhibit better permeability across the BBB.[1]
Lipophilicity (ClogP)	2 - 5	A balance is required; too low and the compound won't partition into the lipid membranes of the BBB, too high and it may be sequestered in peripheral tissues or be a substrate for efflux pumps.[3]
Topological Polar Surface Area (TPSA)	< 90 Å ²	Lower TPSA is associated with increased BBB penetration.[1][4]
Hydrogen Bond Donors (HBD)	≤ 3	Fewer hydrogen bond donors reduce the polarity of the molecule, favoring BBB transit.[1]
Hydrogen Bond Acceptors (HBA)	< 7	Similar to HBD, a lower number of acceptors is generally preferred.[1]
pKa of Basic Center	7.5 - 10.5	A basic nitrogen that is partially ionized at physiological pH can aid in solubility and interaction with targets, while the neutral species is required for BBB crossing.[1]

Comparative Efficacy of Piperazine Derivatives in CNS Models

While data on **1,2,2-Trimethylpiperazine dihydrochloride** is unavailable, numerous other piperazine derivatives have demonstrated significant activity in various CNS-related assays. The following tables showcase some examples, providing a basis for comparison.

Anticonvulsant Activity

Compound	Animal Model	Seizure Type	Efficacy	Reference
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride	Mice & Rats	Maximal Electroshock (MES)	Active, Protective Index > Valproate	[5]
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride	Mice	Maximal Electroshock (MES)	Active, Protective Index > Valproate	[5]
1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA)	Mice	Sound-induced	Protective at 0.01 μmol (i.c.v.)	[6]
1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA)	Mice	Sound-induced	Protective at 0.03 μmol (i.c.v.)	[6]

Other CNS Activities

Compound Class/Derivative	CNS Activity	Key Findings	Reference
Benzylpiperazine Derivatives	HDAC6 Inhibition (potential antidepressant)	Identified a CNS-penetrant and selective HDAC6 inhibitor with antidepressant effects in mice.	[4]
Conformationally Restricted N-aryl piperazine Derivatives	D2/D3 Receptor Ligands (neurodegenerative diseases)	Synthesized novel ligands with high affinity for dopamine receptors.	[7]
3-Methyl-1,4-disubstituted-piperidine Analgesics (piperidine, a related scaffold)	Analgesic	Developed potent and short-acting analgesics, with one candidate in clinical evaluation.	[8]

Experimental Protocols

Detailed methodologies are crucial for the validation of any new CNS drug scaffold. Below are representative protocols for key experiments typically employed in the evaluation of piperazine derivatives.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

- **Animals:** Male Swiss mice (20-25 g) or Wistar rats (100-150 g) are used.
- **Compound Administration:** The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
- **Induction of Seizures:** At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered.

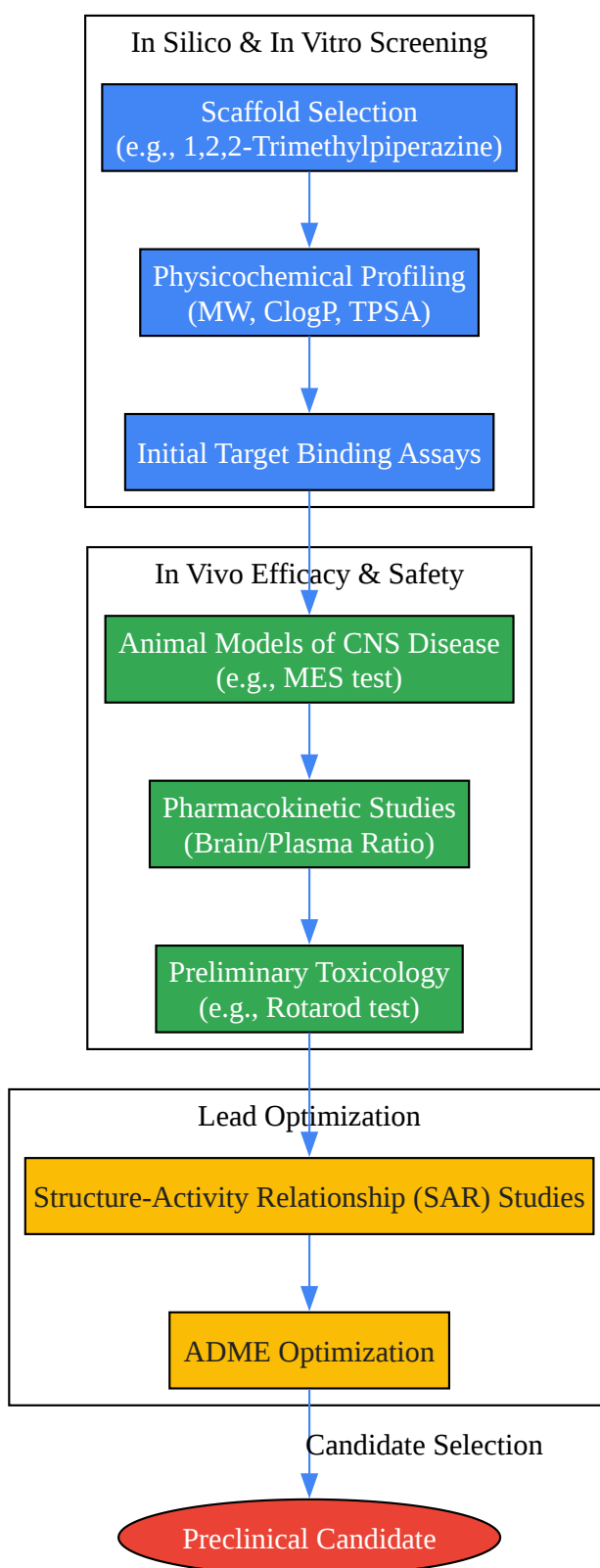
- Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The dose at which 50% of the animals are protected (ED50) is calculated.

Rotarod Test for Neurotoxicity

- Apparatus: A rotating rod (e.g., 3 cm diameter) is used, with the speed of rotation set at a constant value (e.g., 6 rpm).
- Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.
- Testing: At the time of peak effect determined in the anticonvulsant tests, the animals are placed on the rotating rod.
- Observation: The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.
- Endpoint: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is determined.

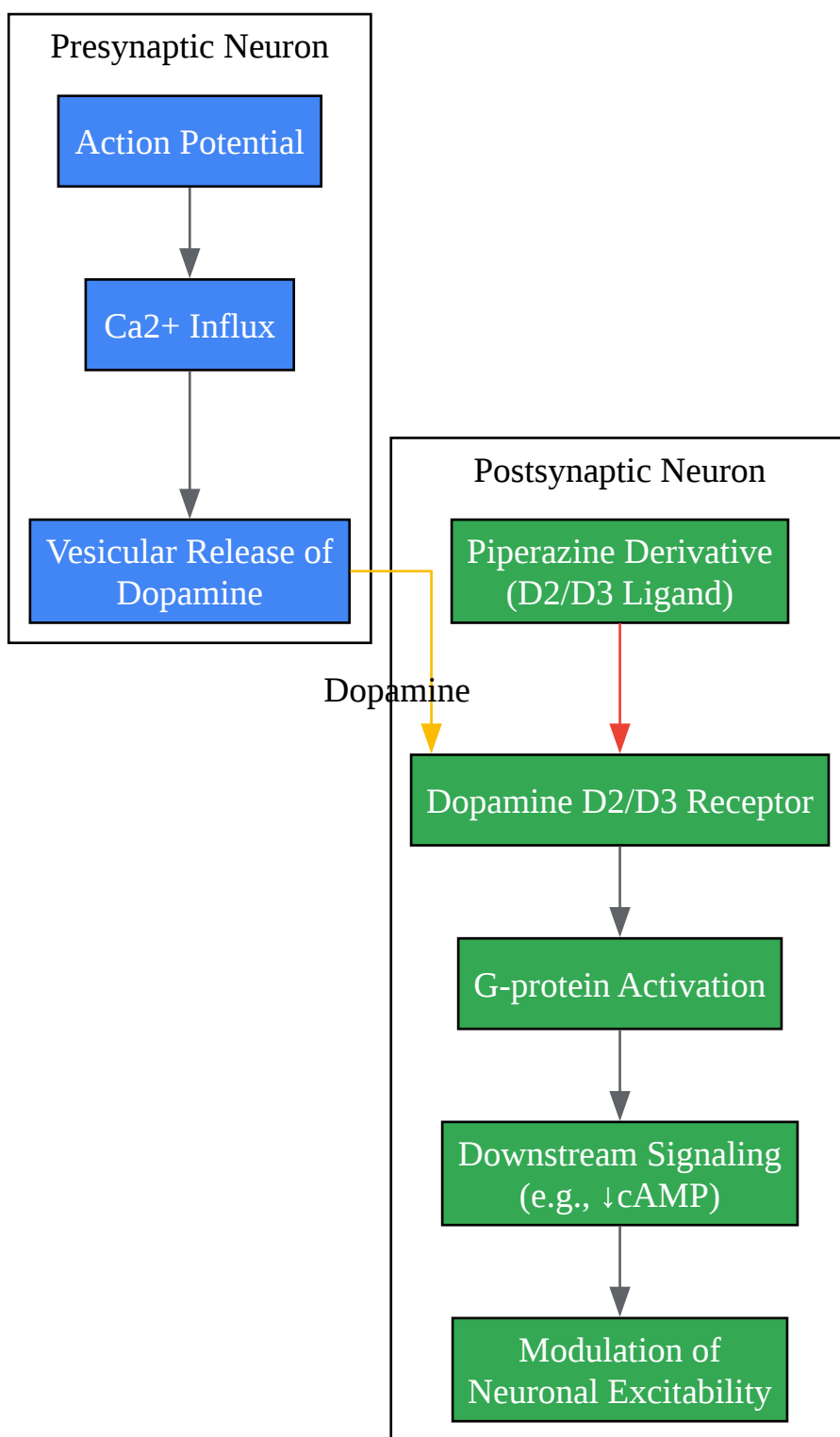
Visualizing the Validation Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in CNS drug discovery.



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Caption: A generalized workflow for the validation of a CNS drug scaffold.



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Caption: A representative signaling pathway for a piperazine derivative acting as a dopamine receptor ligand.

In conclusion, while direct experimental validation of **1,2,2-Trimethylpiperazine dihydrochloride** as a CNS drug scaffold is not currently published, the extensive body of research on other piperazine derivatives provides a strong foundation for its potential. By leveraging the established understanding of the physicochemical properties required for CNS penetration and the common experimental protocols for efficacy and safety testing, researchers can systematically evaluate this and other novel piperazine-based scaffolds for the treatment of a wide range of neurological and psychiatric disorders.

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